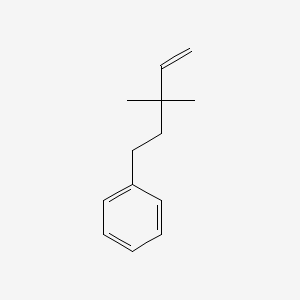

Benzene, (3,3-dimethyl-4-pentenyl)-

Description

Contextualization within Alkene-Containing Aromatic Hydrocarbon Research

Research into alkene-containing aromatic hydrocarbons is multifaceted. A significant portion of this research investigates the biological activities of naturally occurring alkenylbenzenes, such as estragole, safrole, and methyleugenol, with a particular focus on their potential carcinogenicity and genotoxicity. nih.gov Another avenue of research focuses on the synthesis and polymerization of these compounds. The presence of both an aromatic ring and a reactive double bond makes them valuable monomers for creating polymers with unique properties. Furthermore, the development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has broadened the ability to create a wide variety of structurally diverse alkenylbenzenes for various applications. nih.gov

Strategic Importance of the 3,3-dimethyl-4-pentenyl Moiety in Chemical Synthesis

The 3,3-dimethyl-4-pentenyl group is a structurally significant moiety in organic synthesis. The presence of a gem-dimethyl group on the carbon atom adjacent to the vinyl group introduces considerable steric hindrance. This steric bulk can influence the reactivity of the double bond and the conformational preferences of the molecule.

One of the key aspects of the gem-dimethyl group is the Thorpe-Ingold effect, or gem-dialkyl effect, which can accelerate intramolecular reactions by altering bond angles and reducing conformational freedom. wikipedia.orglucp.netchem-station.com This effect is particularly relevant in cyclization reactions, where the gem-dimethyl group can favor the formation of ring structures. wikipedia.orglucp.netchem-station.com While "Benzene, (3,3-dimethyl-4-pentenyl)-" is an acyclic molecule, the conformational constraints imposed by the gem-dimethyl group can be strategically exploited in synthetic transformations. For instance, in reactions involving the double bond, the steric hindrance can lead to higher regioselectivity or stereoselectivity.

The presence of the terminal vinyl group also offers a reactive handle for a variety of chemical transformations, including polymerization, hydroboration-oxidation, and epoxidation, allowing for the introduction of diverse functional groups.

Overview of Current Research Trajectories Involving Structurally Related Compounds

Current research on structurally related compounds often focuses on several key areas. For sterically hindered alkenes, there is ongoing interest in developing new catalytic systems for their efficient synthesis and subsequent functionalization. The synthesis of sterically hindered stilbenes and other substituted alkenes is an active area of investigation due to their potential biological activities.

Furthermore, research into the conformational effects of bulky substituents on the properties of molecules is a continuing theme. For example, the introduction of gem-difluoro groups, which are electronically similar to gem-dimethyl groups, has been shown to significantly alter the conformation and metabolic stability of macrocycles. nih.govrsc.org This highlights the general interest in understanding how such structural motifs can be used to fine-tune the properties of molecules for applications in materials science and medicinal chemistry.

Studies on the polymerization of styrenic monomers with bulky substituents are also relevant, as these substituents can impact the polymer's properties, such as its glass transition temperature and thermal stability.

Scope and Objectives of Research on Benzene (B151609), (3,3-dimethyl-4-pentenyl)-

Given the lack of specific published research on "Benzene, (3,3-dimethyl-4-pentenyl)-", the scope of potential research is broad. A primary objective would be the development of an efficient and scalable synthesis of this compound. Plausible synthetic strategies could involve:

Grignard Reaction: The reaction of a phenylmagnesium halide with a suitable 3,3-dimethyl-4-pentenyl halide. This is a classic and versatile method for forming carbon-carbon bonds. scielo.org.bo

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a phenylboronic acid and a 3,3-dimethyl-4-pentenyl halide or triflate. This modern coupling method offers high functional group tolerance. nih.govsemanticscholar.org

Once synthesized, research objectives would likely focus on exploring its reactivity and potential applications. Key areas of investigation could include:

Polymerization: Investigating its behavior as a monomer in free-radical or other types of polymerization to produce novel polystyrene derivatives with potentially unique thermal or mechanical properties due to the bulky side chain.

Synthetic Intermediate: Utilizing the terminal double bond for further functionalization to create a library of new compounds for biological screening or as building blocks for more complex molecules.

Interactive Data Tables

Table 1: Chemical Properties of Benzene, (3,3-dimethyl-4-pentenyl)-

| Property | Value |

| CAS Number | 61142-18-5 |

| Molecular Formula | C₁₃H₁₈ |

| IUPAC Name | 3,3-dimethylpent-4-enylbenzene |

Table 2: Physical Properties of Benzene, (3,3-dimethyl-4-pentenyl)-

| Property | Value |

| Molecular Weight | 174.28 g/mol |

Structure

3D Structure

Properties

CAS No. |

61142-18-5 |

|---|---|

Molecular Formula |

C13H18 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

3,3-dimethylpent-4-enylbenzene |

InChI |

InChI=1S/C13H18/c1-4-13(2,3)11-10-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |

InChI Key |

ISMIOTYQFKQVBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene, 3,3 Dimethyl 4 Pentenyl

Classical Organic Synthesis Approaches to Alkenylbenzenes

Traditional methods for the formation of carbon-carbon bonds remain fundamental in the synthesis of alkenylbenzenes. These approaches often involve multi-step sequences but offer versatility and are well-established in organic chemistry.

Grignard and Organolithium Reagent Mediated Coupling Strategies

Grignard and organolithium reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. chemistrysteps.com The synthesis of Benzene (B151609), (3,3-dimethyl-4-pentenyl)- via these reagents would typically involve the reaction of a phenyl-containing organometallic species with an appropriate electrophilic pentenyl halide, or vice versa.

For instance, one plausible route involves the reaction of phenylethylmagnesium bromide with a suitable 3,3-dimethyl-4-pentenyl halide. The Grignard reagent, prepared from 2-phenylethyl bromide and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), would then be reacted with a compound such as 1-chloro-3,3-dimethyl-4-pentene. The nucleophilic attack of the Grignard reagent on the electrophilic carbon of the alkyl halide would yield the target molecule. youtube.com

Similarly, an organolithium approach could utilize phenyllithium (B1222949) or a related derivative. These reagents are typically prepared by the reaction of an aryl halide with an alkyllithium reagent (e.g., n-butyllithium) or by direct lithiation of an aromatic compound. doubtnut.com The subsequent reaction with a suitable electrophile, such as 1-bromo-3,3-dimethyl-4-pentene, would furnish the desired product.

Table 1: Hypothetical Grignard and Organolithium Coupling Reactions

| Phenyl Nucleophile | Alkenyl Electrophile | Product |

| Phenylethylmagnesium bromide | 1-Chloro-3,3-dimethyl-4-pentene | Benzene, (3,3-dimethyl-4-pentenyl)- |

| Phenyllithium | 1-Bromo-3,3-dimethyl-4-pentene | Benzene, (3,3-dimethyl-4-pentenyl)- |

It is important to note that the success of these reactions can be influenced by factors such as steric hindrance and the potential for side reactions, including elimination.

Wittig and Related Olefination Reactions for Side Chain Elaboration

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. masterorganicchemistry.com To synthesize Benzene, (3,3-dimethyl-4-pentenyl)-, a Wittig approach would involve the reaction of a phosphorus ylide derived from a substituted pentenyl fragment with benzaldehyde (B42025) or a related phenyl ketone.

A potential synthetic route would start with the preparation of (3,3-dimethyl-4-pentenyl)triphenylphosphonium bromide. This phosphonium salt can be synthesized via the reaction of triphenylphosphine (B44618) with 1-bromo-3,3-dimethyl-4-pentene. masterorganicchemistry.com Treatment of the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, generates the corresponding ylide. libretexts.org Subsequent reaction of this ylide with benzaldehyde would yield Benzene, (3,3-dimethyl-4-pentenyl)- and triphenylphosphine oxide as a byproduct. stackexchange.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Table 2: Wittig Reaction for Benzene, (3,3-dimethyl-4-pentenyl)- Synthesis

| Carbonyl Compound | Phosphorus Ylide | Product |

| Benzaldehyde | (3,3-Dimethyl-4-pentenyl)triphenylphosphorane | Benzene, (3,3-dimethyl-4-pentenyl)- |

Friedel-Crafts Alkylation and Acylation Followed by Reduction/Elimination

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. libretexts.org Direct Friedel-Crafts alkylation of benzene with a suitable 3,3-dimethyl-4-pentenyl halide is often problematic due to potential carbocation rearrangements, which would lead to a mixture of isomeric products.

A more controlled approach involves a Friedel-Crafts acylation followed by reduction. chemistrysteps.comyoutube.com In this strategy, benzene can be acylated with 3,3-dimethyl-4-pentenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk This reaction forms the corresponding ketone, 1-phenyl-3,3-dimethyl-4-penten-1-one. The carbonyl group of this ketone can then be reduced to a methylene (B1212753) group using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemistrysteps.comyoutube.com This two-step sequence ensures the formation of the desired linear alkyl chain attached to the benzene ring.

Table 3: Friedel-Crafts Acylation-Reduction Sequence

| Aromatic Substrate | Acylating Agent | Catalyst | Intermediate Ketone | Reduction Method | Final Product |

| Benzene | 3,3-Dimethyl-4-pentenoyl chloride | AlCl₃ | 1-Phenyl-3,3-dimethyl-4-penten-1-one | Clemmensen or Wolff-Kishner | Benzene, (3,3-dimethyl-4-pentenyl)- |

Transition Metal-Catalyzed Coupling Reactions

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org To synthesize Benzene, (3,3-dimethyl-4-pentenyl)-, a Suzuki-Miyaura coupling could be envisioned between phenylboronic acid and a suitable 1-halo-3,3-dimethyl-4-pentene.

The reaction would be catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base (e.g., sodium carbonate, potassium phosphate). libretexts.orgmdpi-res.com The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers.

Table 4: Suzuki-Miyaura Coupling for Benzene, (3,3-dimethyl-4-pentenyl)- Synthesis

| Organoboron Compound | Organic Halide | Palladium Catalyst | Base | Product |

| Phenylboronic acid | 1-Bromo-3,3-dimethyl-4-pentene | Pd(PPh₃)₄ | K₃PO₄ | Benzene, (3,3-dimethyl-4-pentenyl)- |

Heck and Stille Coupling Applications

The Heck reaction and the Stille coupling are also prominent palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. youtube.com For the synthesis of the target compound, a Heck reaction could be performed between an aryl halide, such as bromobenzene (B47551), and 3,3-dimethyl-1-pentene. The reaction is typically catalyzed by a palladium(0) complex and requires a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. organic-chemistry.orgnih.gov

The Stille coupling utilizes an organotin compound as the coupling partner for an organic halide or triflate. wikipedia.org A potential Stille coupling route to Benzene, (3,3-dimethyl-4-pentenyl)- would involve the reaction of an organostannane, such as (3,3-dimethyl-4-pentenyl)tributylstannane, with an aryl halide like iodobenzene. organic-chemistry.org The reaction is catalyzed by a palladium complex, often in the presence of a ligand such as triphenylphosphine. nih.govlibretexts.org

Table 5: Heck and Stille Coupling Reactions

| Reaction | Aryl/Vinyl Halide | Alkene/Organostannane | Palladium Catalyst | Base/Additive | Product |

| Heck | Bromobenzene | 3,3-Dimethyl-1-pentene | Pd(OAc)₂ | Et₃N | Benzene, (3,3-dimethyl-4-pentenyl)- |

| Stille | Iodobenzene | (3,3-Dimethyl-4-pentenyl)tributylstannane | Pd(PPh₃)₄ | - | Benzene, (3,3-dimethyl-4-pentenyl)- |

Negishi and Kumada Coupling Procedures

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Among these, the Negishi and Kumada couplings are particularly relevant for the synthesis of complex organic molecules. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of Benzene, (3,3-dimethyl-4-pentenyl)-, a plausible route would involve the coupling of a (3,3-dimethyl-4-pentenyl)zinc halide with an aryl halide, such as bromobenzene or iodobenzene. The organozinc reagent can be prepared from the corresponding Grignard reagent or organolithium species via transmetalation with a zinc salt. The choice of palladium or nickel catalyst and ligands is crucial for optimizing the reaction yield and selectivity. wikipedia.orgnih.gov

The Kumada coupling , one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org A potential Kumada coupling approach to Benzene, (3,3-dimethyl-4-pentenyl)- would involve the reaction of phenylmagnesium bromide with a (3,3-dimethyl-4-pentenyl) halide. While economically advantageous due to the direct use of Grignard reagents, the Kumada coupling can be limited by the reactivity of the Grignard reagent towards certain functional groups. organic-chemistry.org The selection of the appropriate nickel or palladium catalyst, often with specialized phosphine (B1218219) ligands, is critical to minimize side reactions and achieve high yields. researchgate.netorgsyn.org

Table 1: Comparison of Negishi and Kumada Coupling for Benzene, (3,3-dimethyl-4-pentenyl)- Synthesis

| Feature | Negishi Coupling | Kumada Coupling |

| Organometallic Reagent | Organozinc Halide | Grignard Reagent |

| Catalyst | Palladium or Nickel wikipedia.org | Nickel or Palladium wikipedia.orgorganic-chemistry.org |

| Advantages | High functional group tolerance, broad scope wikipedia.orgorganic-chemistry.org | Direct use of readily available Grignard reagents, cost-effective organic-chemistry.org |

| Limitations | Requires preparation of organozinc reagent organic-chemistry.org | Grignard reagent reactivity can limit functional group compatibility organic-chemistry.org |

Olefin Metathesis Approaches (e.g., Ring-Closing Metathesis for Precursors)

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of complex molecules through the cleavage and reformation of carbon-carbon double bonds. uwindsor.ca While direct cross-metathesis to form Benzene, (3,3-dimethyl-4-pentenyl)- is conceivable, a more strategic application of olefin metathesis would be in the synthesis of key precursors.

For instance, Ring-Closing Metathesis (RCM) can be employed to construct a cyclic precursor which, upon subsequent ring-opening or fragmentation, yields the desired acyclic product. This approach can offer excellent control over the geometry of the newly formed double bond. Modern ruthenium-based catalysts, such as the Grubbs catalysts, are highly effective for these transformations due to their functional group tolerance and stability. organic-chemistry.org

A hypothetical RCM-based strategy could involve the synthesis of a diene precursor containing the necessary carbon framework. Subsequent RCM would form a cyclic olefin, which could then be elaborated to introduce the phenyl group and cleave the ring to generate the final product. The efficiency of the RCM step would depend on factors such as ring strain in the transition state and the substitution pattern of the diene.

Radical-Mediated Synthetic Pathways

Radical reactions offer alternative and complementary strategies for carbon-carbon bond formation, often proceeding under mild conditions and tolerating a wide range of functional groups. mdpi.com

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. youtube.comnih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical ions from organic substrates. youtube.com

In the context of synthesizing Benzene, (3,3-dimethyl-4-pentenyl)-, a photoredox-mediated approach could involve the coupling of a radical precursor of the 3,3-dimethyl-4-pentenyl moiety with an aryl coupling partner. For example, a carboxylate or a silicate (B1173343) derivative of a suitable precursor could be oxidatively decarboxylated or desilylated to generate a carbon-centered radical. This radical could then be trapped by an appropriate benzene-derived species. The choice of photocatalyst, solvent, and additives is critical for achieving high efficiency and selectivity in these reactions. youtube.comnih.gov

Atom Transfer Radical Addition (ATRA) is an atom-economical method for forming carbon-carbon and carbon-halogen bonds. mdpi.com The reaction typically involves the addition of a radical, generated from an organic halide, across a double or triple bond. researchgate.net

A potential ATRA strategy for a precursor to Benzene, (3,3-dimethyl-4-pentenyl)- could involve the addition of a benzyl (B1604629) radical to a suitably substituted alkene. For instance, the radical generated from benzyl bromide could add to a terminal alkene. Subsequent chemical manipulation of the resulting product would be necessary to arrive at the target molecule. Ruthenium-based catalysts have been shown to be effective in mediating ATRA reactions. chemrxiv.org The regioselectivity of the radical addition is a key consideration in this approach. chemrxiv.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of a specific isomer of a molecule requires careful control over the chemo-, regio-, and stereoselectivity of the reactions employed.

The position and geometry (E/Z isomerism) of the double bond in Benzene, (3,3-dimethyl-4-pentenyl)- are critical defining features. Achieving the desired isomer requires synthetic methods that offer a high degree of control.

For the palladium-catalyzed cross-coupling reactions discussed, the stereochemistry of the double bond in the alkenyl partner is often retained in the product. nih.gov Therefore, the stereoselective synthesis of the (3,3-dimethyl-4-pentenyl) organometallic reagent is paramount.

In olefin metathesis, the stereochemical outcome can be influenced by the catalyst and the substrate structure. While RCM often favors the formation of the more thermodynamically stable cis-alkene in medium-sized rings, the geometry of the product in cross-metathesis can be harder to control.

Radical additions to alkenes can also present challenges in stereocontrol. However, certain strategies, such as the use of chiral auxiliaries or catalysts, can be employed to influence the stereochemical outcome. rsc.org

Sustainable and Green Chemistry Aspects in Synthesis

Solvent selection is a critical component of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The synthesis of the key side-chain precursor, ethyl 3,3-dimethyl-4-pentenoate, involves a Claisen rearrangement that can be run with a high boiling point reactant like phenol, minimizing the need for an additional solvent during the reaction itself. However, the workup procedure often employs traditional volatile organic solvents like diethyl ether. researchgate.net

Greener alternatives are actively being explored. Bio-solvents, such as terpenes like α-pinene or d-limonene, have been investigated as replacements for petroleum-based solvents like hexane (B92381) in extraction processes and could be applicable in the purification stages. researchgate.net These solvents are derived from renewable resources and are often biodegradable. researchgate.net For catalytic steps like the Friedel-Crafts reaction, which would be a logical method to attach the side-chain to the benzene ring, the use of supercritical carbon dioxide (scCO₂) has emerged as a promising alternative. youtube.com Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed and recycled by reducing the pressure, simplifying product isolation and minimizing solvent waste. youtube.com In some cases, reactions can be designed to run under solvent-free conditions, particularly when one of the reactants is a liquid and can serve as the reaction medium.

| Solvent Type | Example | Application in Synthesis | Green Chemistry Considerations |

|---|---|---|---|

| Conventional | Diethyl Ether, 1,2-Dichlorobenzene | Workup/Purification, Friedel-Crafts Reaction | Volatile, potentially toxic, derived from petrochemicals. researchgate.netyoutube.com |

| Bio-Solvent | α-Pinene, d-Limonene | Potential for extraction/purification | Renewable source, biodegradable, can be recycled. researchgate.net |

| Supercritical Fluid | Supercritical CO₂ | Potential for catalytic steps (e.g., Friedel-Crafts) | Non-toxic, non-flammable, easily removed and recycled, low environmental impact. youtube.com |

A key step in the synthesis of Benzene, (3,3-dimethyl-4-pentenyl)- would likely be a Friedel-Crafts alkylation or acylation to attach the pentenyl side chain to the benzene ring. youtube.comnih.gov Traditionally, these reactions employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.comnih.gov This approach generates large quantities of acidic waste during aqueous workup, making the catalyst non-reusable and leading to significant environmental issues. youtube.com

Modern sustainable approaches focus on replacing these homogeneous, single-use catalysts with reusable solid catalysts. youtube.com Zeolites, particularly in their acidic H-form (like Zeolite Y), have proven to be effective and reusable catalysts for Friedel-Crafts acylation. youtube.com These solid catalysts can be easily separated from the reaction mixture by simple filtration and can be regenerated, often by calcination, for multiple reaction cycles with minimal loss of activity. youtube.com This not only reduces waste but also simplifies the purification process, as the corrosive and problematic quenching of stoichiometric Lewis acids is avoided. Other solid acids like ion-exchange resins and heteropolyacids are also being explored as greener alternatives. youtube.com

| Catalyst Type | Example | Reaction | Reusability & Recovery | Green Advantage |

|---|---|---|---|---|

| Stoichiometric Lewis Acid | AlCl₃, FeCl₃ | Friedel-Crafts Alkylation/Acylation | Not reusable; consumed/quenched during workup. youtube.com | None; generates large amounts of waste. |

| Heterogeneous Solid Acid | Zeolite Y, Ion-Exchange Resins | Friedel-Crafts Acylation | Reusable; recovered by filtration and can be regenerated. youtube.com | Minimizes waste, simplifies purification, allows for continuous processes. youtube.com |

Green chemistry metrics provide a quantitative assessment of the sustainability of a chemical process. Two of the most widely used metrics are atom economy (AE) and the Environmental Factor (E-Factor). wiley-vch.deprimescholars.com

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal AE is 100%. wiley-vch.dersc.org

The synthesis of the precursor ethyl 3,3-dimethyl-4-pentenoate via the reaction of 3-methyl-2-buten-1-ol (B147165) with ethyl orthoacetate is a rearrangement reaction where the main byproduct is ethanol. researchgate.net

Reaction: C₅H₁₀O + C₈H₁₈O₃ → C₉H₁₆O₂ + C₂H₅OH

Calculation:

MW of Product (C₉H₁₆O₂): 156.22 g/mol

MW of Reactants (C₅H₁₀O + C₈H₁₈O₃): 86.13 + 162.23 = 248.36 g/mol

Atom Economy = (156.22 / 248.36) * 100% = 62.9%

While this is a significant improvement over reactions that use stoichiometric reagents that are entirely converted to waste, there is still room for improvement.

The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. The ideal E-factor is 0. primescholars.com This metric provides a more holistic view by including waste from solvents, reagents, and reaction byproducts. wiley-vch.de

By implementing greener strategies, such as using a recyclable zeolite catalyst and minimizing solvent use, the E-factor can be dramatically reduced. The only significant byproduct becomes water (in acylation followed by reduction) or HCl (in alkylation), and the catalyst is recycled, bringing the E-factor closer to the ideal value.

| Synthetic Route Step | Green Metric | Traditional Method Value | Greener Alternative Value | Comment |

|---|---|---|---|---|

| Precursor Synthesis (Claisen Rearrangement) | Atom Economy | ~63% | The reaction itself is moderately atom-economical. | |

| Side-Chain Attachment (Friedel-Crafts) | Atom Economy | Low | Higher | Catalytic routes avoid incorporating the catalyst into waste streams. |

| E-Factor | High (5-100+) wiley-vch.deprimescholars.com | Low (<1) | Drastic reduction by eliminating stoichiometric catalyst waste and reducing solvent use. |

Mechanistic Elucidation of Synthetic Transformations and Reactivity of Benzene, 3,3 Dimethyl 4 Pentenyl

Kinetic Studies of Formation Reactions

Kinetic studies are fundamental to understanding the reaction mechanism, providing insights into the rate of the reaction and the composition of the transition state.

The formation of Benzene (B151609), (3,3-dimethyl-4-pentenyl)- from a tertiary alkyl halide precursor in the presence of a base typically proceeds through an elimination reaction. The two primary mechanisms for elimination are the unimolecular (E1) and bimolecular (E2) pathways.

Rate = k[Alkyl Halide][Base] libretexts.orgyoutube.com

In contrast, the E1 mechanism is a two-step process where the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. uci.edumasterorganicchemistry.com The rate law for the E1 reaction is first-order:

Rate = k[Alkyl Halide] uci.edu

For the synthesis of Benzene, (3,3-dimethyl-4-pentenyl)-, the use of a strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, generally favors the E2 pathway. chemistry.coach The steric hindrance at the tertiary carbon atom of the precursor also promotes the E2 mechanism over the competing SN2 reaction. msu.edu

Activation parameters, including the activation energy (Ea) and the Arrhenius pre-exponential factor (A), can be determined by studying the temperature dependence of the rate constant (k). These parameters provide further insight into the transition state of the reaction.

Illustrative Activation Parameters for E2 Elimination

| Parameter | Typical Value Range for E2 Reactions | Significance |

| Activation Energy (Ea) | 80 - 120 kJ/mol | Minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | 75 - 115 kJ/mol | Heat absorbed or released in forming the transition state. |

| Entropy of Activation (ΔS‡) | -20 to +10 J/mol·K | Change in disorder in forming the transition state. A value near zero is consistent with a concerted bimolecular transition state. |

Note: These are typical values for E2 reactions and may vary for the specific formation of Benzene, (3,3-dimethyl-4-pentenyl)-.

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction. libretexts.orgprinceton.edu By replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), at a position involved in bond breaking in the rate-determining step, a decrease in the reaction rate is often observed. This is known as a primary kinetic isotope effect.

For the E2 elimination reaction, the C-H bond at the β-position is broken in the concerted rate-determining step. libretexts.org Therefore, a significant primary kinetic isotope effect (typically kH/kD > 2) is expected when the β-hydrogen is replaced by deuterium. libretexts.orglibretexts.org

kH/kD = Rate with protio-substrate / Rate with deuterio-substrate

A negligible KIE (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the rate-determining step, which would be inconsistent with an E2 mechanism but could be consistent with an E1 mechanism where carbocation formation is the slow step. princeton.edu

Expected Kinetic Isotope Effects for Elimination Reactions

| Mechanism | Position of Isotopic Labeling | Expected kH/kD | Mechanistic Implication |

| E2 | β-carbon | > 2 | C-H bond breaking in the rate-determining step. libretexts.org |

| E1 | β-carbon | ≈ 1 | C-H bond not broken in the rate-determining step. princeton.edu |

Note: Experimental determination of the KIE for the formation of Benzene, (3,3-dimethyl-4-pentenyl)- would provide strong evidence for the operative mechanism.

Characterization and Trapping of Reaction Intermediates

While the E2 mechanism is a concerted process without a distinct intermediate, the competing E1 pathway proceeds through a carbocation intermediate. masterorganicchemistry.com The detection and characterization of such intermediates can provide definitive evidence for the reaction mechanism.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for observing reaction intermediates directly in the reaction mixture. dalalinstitute.com For an E1 reaction, the formation of a carbocation intermediate could potentially be observed by 1H and 13C NMR spectroscopy. Carbocations exhibit characteristic downfield chemical shifts due to the deshielding effect of the positive charge. dalalinstitute.com However, the high reactivity and low concentration of carbocation intermediates in typical synthetic conditions make their direct observation challenging. The use of superacidic media can sometimes stabilize carbocations, allowing for their spectroscopic characterization. dalalinstitute.com

In cases where direct spectroscopic observation is not feasible, the presence of a transient intermediate can be inferred by trapping experiments. A nucleophile can be added to the reaction mixture to "trap" the carbocation intermediate, leading to a substitution product. The formation of such a product would provide strong evidence for an E1 mechanism.

Furthermore, if a carbocation intermediate is formed, it may undergo rearrangement to a more stable carbocation before elimination or substitution occurs. The observation of rearranged products would be a hallmark of a reaction proceeding through a carbocation intermediate and would argue against a concerted E2 mechanism. masterorganicchemistry.com

Computational Chemistry in Reaction Mechanism Validation

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for validating proposed reaction mechanisms. stanford.edu By modeling the potential energy surface of the reaction, the structures and energies of reactants, transition states, and products can be calculated.

For the formation of Benzene, (3,3-dimethyl-4-pentenyl)-, computational studies can be employed to:

Calculate the activation energies for the E1 and E2 pathways to predict the favored mechanism under different conditions.

Determine the geometry of the transition state, which for an E2 reaction is expected to have an anti-periplanar arrangement of the β-hydrogen and the leaving group. msu.edu

Predict the kinetic isotope effect, which can be compared with experimental values.

Analyze the stability of potential carbocation intermediates and the energy barriers for their rearrangement in the context of an E1 mechanism.

Transition State Localization and Energy Barrier Calculation

The transition state (TS) represents the highest energy point along the minimum energy pathway of a reaction, and its structure and energy are critical for determining the reaction rate. masterorganicchemistry.com Locating the TS on the potential energy surface and calculating its energy relative to the reactants allows for the determination of the activation energy barrier. libretexts.org A lower energy barrier corresponds to a faster reaction. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to model these processes. For a reaction such as the electrophilic addition to the double bond of a phenylalkene, the process involves the formation of a carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is influenced by both the phenyl group and the alkyl substituents.

To illustrate the type of data generated in such studies, the following table presents hypothetical activation energies for the electrophilic addition of an electrophile (E+) to Benzene, (3,3-dimethyl-4-pentenyl)-, forming either the more substituted (Markovnikov) or less substituted (anti-Markovnikov) carbocation intermediate. These values are illustrative and based on general principles of carbocation stability.

Table 1: Hypothetical Activation Energy Barriers for Electrophilic Addition to Benzene, (3,3-dimethyl-4-pentenyl)-

| Reaction Pathway | Intermediate | Hypothetical Activation Energy (kcal/mol) |

| Markovnikov Addition | Tertiary Carbocation | 15 |

| anti-Markovnikov Addition | Primary Carbocation | 25 |

Note: These are illustrative values. Actual values would require specific DFT calculations.

The lower activation energy for the formation of the more stable tertiary carbocation suggests that the Markovnikov addition product would be favored, a common outcome in such reactions. youtube.com The bulky dimethyl group would also sterically hinder the approach of the electrophile to the internal carbon of the double bond, further favoring the formation of the terminal carbocation.

Reaction Coordinate Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the TS correctly connects the reactants and products on the potential energy surface. nih.govrogue-scholar.org The IRC path is the mass-weighted steepest descent path from the transition state down to the local minima of the reactant and product. nih.gov This analysis provides a detailed picture of the structural changes that occur throughout the reaction. rogue-scholar.org

An IRC plot shows the energy profile as a function of the reaction coordinate. For a concerted, yet asynchronous reaction, the IRC plot might show a single peak for the transition state but reveal non-synchronous bond-forming and bond-breaking events. rogue-scholar.org For instance, in the bromination of benzene, IRC analysis has been used to investigate whether the reaction is a single concerted step or involves a distinct Wheland intermediate. rogue-scholar.org

For a reaction of Benzene, (3,3-dimethyl-4-pentenyl)-, such as acid-catalyzed hydration, an IRC analysis would trace the path from the starting materials (alkene and hydronium ion) through the transition state for protonation, leading to the carbocation intermediate. A second IRC would then connect this intermediate through another transition state to the final alcohol product. The shape of the IRC curve provides insights into the synchronicity of bond formation and cleavage.

Influence of Solvation Models on Reaction Profiles

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. researchgate.netacs.org Solvation models in computational chemistry are used to account for the effects of the solvent environment. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

The choice of solvation model can influence the calculated energies of reactants, transition states, and products. acs.org For reactions involving charged species, such as the carbocation intermediate in electrophilic addition, solvent effects are particularly important. Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. researchgate.net

Different implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), can be used to simulate these effects. researchgate.net A comparative study of different solvation models would reveal the sensitivity of the calculated reaction profile to the theoretical description of the solvent. For example, the calculated energy barrier for the formation of the carbocation intermediate in the hydration of Benzene, (3,3-dimethyl-4-pentenyl)- would be expected to be lower in a polar solvent like water compared to a nonpolar solvent like hexane (B92381).

Table 2: Hypothetical Influence of Solvation Model on Activation Energy for Markovnikov Addition

| Solvent (Dielectric Constant) | Solvation Model | Hypothetical Activation Energy (kcal/mol) |

| Gas Phase (1) | None | 20 |

| Hexane (1.88) | IEFPCM | 18 |

| Dichloromethane (8.93) | IEFPCM | 16 |

| Water (78.39) | IEFPCM | 14 |

Note: These are illustrative values to demonstrate the trend. IEFPCM refers to the Integral Equation Formalism variant of the Polarizable Continuum Model.

As the polarity of the solvent increases, the activation energy is expected to decrease due to the stabilization of the polar transition state leading to the carbocation intermediate. This highlights the critical importance of including solvent effects in computational studies to obtain results that are relevant to experimental conditions.

Reactivity and Transformation Pathways of Benzene, 3,3 Dimethyl 4 Pentenyl

Reactions Involving the Alkenyl Moiety

The terminal double bond of the pentenyl side chain is the most reactive site for the transformations discussed in this article. Unlike the stable aromatic ring, the π-bond of the alkene readily participates in addition reactions.

Olefin Functionalization Reactions

A range of functionalization reactions can be applied to the terminal alkene, allowing for the introduction of various functional groups. These reactions are heavily influenced by the steric bulk of the adjacent quaternary carbon.

Electrophilic addition to the alkenyl moiety of Benzene (B151609), (3,3-dimethyl-4-pentenyl)- is a classic example of how carbocation stability and rearrangement influence reaction products. The reactions are best understood by examining the behavior of the structurally analogous compound, 3,3-dimethyl-1-butene (B1661986) (neohexene).

Hydrohalogenation and Hydration: In the presence of protic acids like hydrogen halides (e.g., HCl, HBr) or under aqueous acidic conditions (hydration), the reaction is initiated by the protonation of the terminal carbon of the double bond. wikipedia.orgmasterorganicchemistry.com This follows Markovnikov's rule, which predicts the formation of the more stable carbocation. youtube.com Initially, a secondary carbocation is formed at the C4 position. However, this intermediate is highly prone to rearrangement. A rapid 1,2-methyl shift occurs, where one of the methyl groups from the adjacent quaternary carbon (C3) migrates to the positively charged C4. msu.eduvedantu.comyoutube.com This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation at C3. vedantu.cominfinitylearn.comyoutube.com The subsequent nucleophilic attack by a halide ion or a water molecule occurs at this new, more stable cationic center, leading to the rearranged product as the major isomer. vaia.combrainly.comchegg.comchegg.comchegg.com

For example, the reaction with hydrogen chloride would yield 4-chloro-3,4-dimethyl-1-phenylpentane, not the expected 4-chloro-3,3-dimethyl-1-phenylpentane. Similarly, acid-catalyzed hydration produces the tertiary alcohol, 3,4-dimethyl-1-phenylpentan-3-ol. vaia.comaskfilo.com The driving force for this rearrangement is the significant stability gained in forming a tertiary carbocation from a secondary one. vedantu.comchegg.com

Halogenation: In contrast, the addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a different mechanism that precludes carbocation rearrangement. The reaction is initiated by the formation of a cyclic halonium ion intermediate (a bromonium or chloronium ion). youtube.com This three-membered ring is then opened by the nucleophilic attack of a halide ion. Due to the steric hindrance of the neopentyl-like group, the nucleophile attacks the less hindered terminal carbon (C5), leading to the standard anti-addition product, 4,5-dihalo-3,3-dimethyl-1-phenylpentane.

| Reagent | Initial Intermediate | Rearrangement? | Major Product |

|---|---|---|---|

| HCl | Secondary Carbocation | Yes (1,2-Methyl Shift) | 4-Chloro-3,4-dimethyl-1-phenylpentane |

| H₂O, H⁺ | Secondary Carbocation | Yes (1,2-Methyl Shift) | 3,4-Dimethyl-1-phenylpentan-3-ol |

| Br₂ | Bromonium Ion | No | 4,5-Dibromo-3,3-dimethyl-1-phenylpentane |

Hydroboration-Oxidation: To achieve anti-Markovnikov hydration of the double bond without skeletal rearrangement, hydroboration-oxidation is the method of choice. wikipedia.orgmasterorganicchemistry.com This two-step process involves the addition of a borane (B79455) reagent across the alkene, followed by oxidation. numberanalytics.com The hydroboration step proceeds via a concerted, four-centered transition state where the boron atom adds to the sterically less hindered terminal carbon (C5), and the hydrogen atom adds to the more substituted carbon (C4). chegg.com This regioselectivity is primarily driven by steric factors, effectively avoiding the formation of a carbocation intermediate and thus preventing rearrangement. chegg.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. wikipedia.org

The product of hydroboration-oxidation of Benzene, (3,3-dimethyl-4-pentenyl)- is the primary alcohol, 3,3-dimethyl-5-phenylpentan-1-ol. For highly hindered alkenes like this, sterically bulky borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to enhance regioselectivity. masterorganicchemistry.com

Carbometallation Reactions: These reactions involve the addition of an organometallic reagent across a carbon-carbon multiple bond, forming a new carbon-carbon and a new carbon-metal bond. researchgate.netnih.gov While less common than hydroboration, uncatalyzed carboboration and carboalumination reactions have been developed. nih.gov More frequently, these transformations are catalyzed by transition metals like zirconium or copper. researchgate.netnih.gov For instance, zirconium-catalyzed carboalumination can be used to add an alkyl group and an aluminum group across the double bond, with the organoaluminum intermediate being versatile for further synthetic transformations. researchgate.net Copper-mediated carbometallation reactions are also effective for the functionalization of alkenes. nih.gov These methods provide pathways to more complex carbon skeletons that are not accessible through traditional electrophilic additions.

Epoxidation: The terminal double bond can be converted to an epoxide, a three-membered cyclic ether, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). chegg.comlibretexts.org The reaction is a concerted process where the oxygen atom is delivered to both carbons of the double bond simultaneously. wayne.edu This mechanism is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product, and it does not involve carbocation intermediates, thus avoiding rearrangements. sigmaaldrich.com The reaction of Benzene, (3,3-dimethyl-4-pentenyl)- with m-CPBA would yield (3,3-dimethyl-5-phenylpentyl)oxirane. Other reagents, including hydrogen peroxide with catalysts, can also be employed for epoxidation. organic-chemistry.org

Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be achieved through two main stereochemical pathways. wikipedia.org

Syn-dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction proceeds through a cyclic osmate ester intermediate, which ensures that both hydroxyl groups are delivered to the same face of the double bond (syn-addition). youtube.com This would produce 3,3-dimethyl-5-phenylpentane-1,2-diol.

Anti-dihydroxylation: This is achieved in a two-step process involving the epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide. The nucleophilic attack of water (or hydroxide) on the epoxide proceeds with inversion of configuration at the carbon being attacked, resulting in the two hydroxyl groups being on opposite faces of the original double bond (anti-addition). libretexts.org

Radical Additions to the Double Bond

The addition of hydrogen bromide (HBr) can also proceed via a free-radical mechanism if the reaction is initiated by peroxides or UV light. wikipedia.org In sharp contrast to the ionic electrophilic addition, the radical addition of HBr is regioselective for the anti-Markovnikov product. chemistryscore.com

The mechanism is a chain reaction initiated by the formation of a bromine radical from HBr and the peroxide. The bromine radical then adds to the terminal carbon (C5) of the double bond. This regioselectivity is governed by the stability of the resulting carbon radical; addition to the terminal carbon generates a more stable secondary radical at C4, rather than the less stable primary radical that would form if addition occurred at C4. vaia.com This secondary radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and propagate the chain. chemistryscore.com

Therefore, the radical addition of HBr to Benzene, (3,3-dimethyl-4-pentenyl)- yields the non-rearranged, anti-Markovnikov product, 1-bromo-3,3-dimethyl-5-phenylpentane. vaia.comvaia.com

Hydrogenation and Dehydrogenation Methodologies

Hydrogenation: The alkenyl group can be readily reduced to the corresponding saturated alkyl group through catalytic hydrogenation. libretexts.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.org The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. This facilitates the syn-addition of two hydrogen atoms across the double bond. vaia.com The reaction is generally quantitative and does not affect the aromatic ring under standard conditions. The product of the hydrogenation of Benzene, (3,3-dimethyl-4-pentenyl)- is Benzene, (3,3-dimethylpentyl)-. While the reaction is straightforward, isomerization of the double bond can sometimes be observed as a side reaction in the presence of certain catalysts before hydrogenation occurs. vaia.com

Dehydrogenation: The reverse reaction, dehydrogenation, to re-form an alkene from an alkane is thermodynamically unfavorable under normal conditions and requires high temperatures and specific catalysts. For a structure like Benzene, (3,3-dimethylpentyl)-, such a reaction is not a common or practical transformation pathway.

| Reaction Type | Key Reagent(s) | Regioselectivity | Rearrangement? | Product Class |

|---|---|---|---|---|

| Electrophilic Addition | HBr (no peroxide) | Markovnikov (rearranged) | Yes | Tertiary Halide |

| Radical Addition | HBr, ROOR | Anti-Markovnikov | No | Primary Halide |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Anti-Markovnikov | No | Primary Alcohol |

| Acid-Catalyzed Hydration | H₃O⁺ | Markovnikov (rearranged) | Yes | Tertiary Alcohol |

| Hydrogenation | H₂, Pd/C | N/A | No | Alkane |

Polymerization and Oligomerization Studies

Benzene, (3,3-dimethyl-4-pentenyl)- serves as a significant monomer in the field of polymer science, primarily due to its structural analogy to diisopropenylbenzene, a well-known crosslinking agent and chain transfer agent in free radical polymerization. smolecule.com The reactivity of Benzene, (3,3-dimethyl-4-pentenyl)- is centered on its terminal alkene group, which provides the principal site for radical-initiated reactions. smolecule.com

The process of free radical polymerization of this monomer follows the conventional three stages: initiation, propagation, and termination. smolecule.com During the initiation phase, radical species, typically generated from azo or peroxide initiators, attack the electron-rich double bond of the pentenyl side chain. This addition results in the formation of a carbon-centered radical, which is stabilized by resonance with the adjacent phenyl group, forming a benzylic radical. smolecule.com This stabilized radical then propagates by reacting with subsequent monomer units.

The incorporation of Benzene, (3,3-dimethyl-4-pentenyl)- units into polymer backbones introduces both aromatic and aliphatic unsaturation, opening avenues for extensive post-polymerization modification. The pendant vinyl groups on the polymer chain are amenable to various chemical transformations, including thiol-ene "click" chemistry. This reaction proceeds with high efficiency under mild conditions, allowing for precise control over the introduction of new functional groups. smolecule.com Furthermore, ring-closing metathesis using catalysts like Grubbs catalysts can be employed to create intramolecular crosslinks, forming cyclic structures within the polymer architecture that can significantly modify the material's physical properties such as rigidity, size, and thermal stability. smolecule.com

| Polymerization / Modification Method | Key Reagents/Catalysts | Reactive Site | Outcome |

| Free Radical Polymerization | Azo or Peroxide Initiators | Terminal Alkene (C=C) | Formation of a linear polymer with unsaturated pendant groups. smolecule.com |

| Thiol-ene "Click" Chemistry | Thiols, Photoinitiator/UV light | Pendant Alkene Groups | High-efficiency functionalization of the polymer backbone. smolecule.com |

| Ring-Closing Metathesis | Grubbs Catalysts | Pendant Alkene Groups | Creation of intramolecular cyclic structures and crosslinks. smolecule.com |

Reactions Involving the Aromatic Ring

The benzene ring of the compound is susceptible to a range of reactions, most notably electrophilic aromatic substitution and functionalization at the benzylic position.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The (3,3-dimethyl-4-pentenyl)- substituent on the benzene ring is classified as an alkyl group. In electrophilic aromatic substitution (EAS) reactions, alkyl groups are activating and direct incoming electrophiles to the ortho and para positions. msu.edulibretexts.orglibretexts.org This directing effect is attributed to two main factors:

Inductive Effect : Alkyl groups are electron-donating through the sigma bond network, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org

Hyperconjugation : The sigma electrons of the C-H bonds at the benzylic position can overlap with the pi system of the ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. This stabilization is more effective when the electrophile attacks the ortho or para positions.

While the substituent is an ortho, para-director, the ratio of the products is influenced by steric hindrance. The bulky nature of the 3,3-dimethyl-4-pentenyl group can impede the approach of the electrophile to the ortho positions, often leading to a higher yield of the para substituted product. libretexts.orglibretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. msu.eduuomustansiriyah.edu.iq The reaction conditions for these substitutions must be tailored to the reactivity of the substrate. libretexts.org Given the activating nature of the alkyl group, milder conditions are often sufficient compared to those required for deactivating substrates like nitrobenzene. libretexts.orglibretexts.org

| Reaction | Reagents | Electrophile | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | para-nitro product, ortho-nitro product. msu.eduuomustansiriyah.edu.iq |

| Bromination | Br₂, FeBr₃ | Br⁺ | para-bromo product, ortho-bromo product. msu.edu |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ or HSO₃⁺ | para-sulfonic acid product, ortho-sulfonic acid product. uomustansiriyah.edu.iq |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | para-acylated product, ortho-acylated product. msu.eduuomustansiriyah.edu.iq |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | para-alkylated product, ortho-alkylated product (prone to polyalkylation). msu.edu |

Benzylic Functionalization Strategies

The benzylic carbon—the carbon atom directly attached to the benzene ring—is a site of enhanced reactivity. This allows for selective functionalization of the C-H bonds at this position.

One modern approach involves visible-light-mediated photoredox catalysis, which enables the selective formation of intermolecular C-N and C-O bonds at the benzylic position. This cross-dehydrogenative coupling provides a direct method for linking heteroaromatics to the benzylic carbon. nih.gov

Another powerful strategy is benzylic deprotonation. While benzylic protons are only weakly acidic, their acidity can be enhanced through coordination of the phenyl ring to an electrophilic transition metal complex (e.g., with chromium) or through cation-π interactions with alkali metals. rsc.org The resulting benzylic carbanion is a potent nucleophile that can react with a variety of electrophiles, allowing for the construction of more complex molecules from simple alkylbenzenes. rsc.org

Furthermore, palladium-catalyzed C(sp³)-H functionalization reactions have emerged as a valuable tool for synthesizing complex heterocyclic structures from substrates containing benzylic C-H bonds. nih.gov These methods offer atom-economical pathways for direct transformations, avoiding the need for pre-functionalized starting materials. nih.gov

Pericyclic and Rearrangement Reactions

Pericyclic reactions are concerted processes that occur via a cyclic transition state and are governed by the principles of orbital symmetry. msu.edu

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. msu.eduebsco.com The most famous example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne). ebsco.com

In the context of Benzene, (3,3-dimethyl-4-pentenyl)-, the terminal double bond of the pentenyl side chain can function as a dienophile. When reacted with a conjugated diene (e.g., cyclopentadiene (B3395910) or 1,3-butadiene), it could potentially undergo a Diels-Alder reaction to form a six-membered ring. The feasibility and rate of such a reaction would depend on the specific diene used and the reaction conditions (thermal or Lewis acid-catalyzed).

Heterogeneous and Homogeneous Catalysis in Transformations

The design of effective catalysts for the transformation of Benzene, (3,3-dimethyl-4-pentenyl)- is a nuanced process, contingent on the desired reaction pathway. Key considerations include the active metal center, the supporting material for heterogeneous catalysts, and the ligand sphere for homogeneous catalysts. Performance is typically evaluated based on conversion (the percentage of the starting material that has reacted), selectivity (the percentage of the converted material that has formed the desired product), and the turnover number or frequency (a measure of catalyst activity).

While specific research detailing extensive catalyst screening for Benzene, (3,3-dimethyl-4-pentenyl)- is not widely available in public literature, we can infer potential catalytic systems based on the reactivity of its functional groups. For instance, the hydrogenation of the pentenyl double bond would likely employ heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃). The performance of such catalysts would be influenced by factors like metal loading, particle size, and the porosity of the support material.

In a hypothetical performance evaluation for the selective hydrogenation of the alkene moiety, one might expect results similar to those presented in the table below, based on studies of similar sterically hindered olefins.

Table 1: Hypothetical Performance Data for Selective Hydrogenation of Benzene, (3,3-dimethyl-4-pentenyl)-

| Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity to Alkane (%) |

| 5% Pd/C | 25 | 1 | >99 | >99 |

| 5% Pt/Al₂O₃ | 25 | 1 | 98 | 95 |

| Raney Nickel | 50 | 10 | >99 | 90 |

Conversely, transformations involving the benzene ring, such as electrophilic aromatic substitution, would require a different class of catalysts, typically Lewis acids for reactions like Friedel-Crafts alkylation or acylation. smolecule.com The steric bulk of the 3,3-dimethyl-4-pentenyl substituent would likely direct incoming electrophiles to the ortho and para positions, although the significant steric hindrance might favor para-substitution. smolecule.com

In the realm of homogeneous catalysis, the ligands coordinated to the metal center play a pivotal role in modulating the catalyst's activity and selectivity. For reactions involving the pentenyl group of Benzene, (3,3-dimethyl-4-pentenyl)-, such as hydroformylation or metathesis, the electronic and steric properties of the ligands are critical.

For example, in a potential hydroformylation reaction to introduce a formyl group at the terminus of the pentenyl chain, the choice of phosphine (B1218219) ligands (e.g., triphenylphosphine (B44618), tri(o-tolyl)phosphine) could significantly influence the ratio of linear to branched aldehyde products. Bulky ligands would be expected to favor the formation of the linear aldehyde due to steric repulsion with the dimethyl groups on the substrate.

While specific data on ligand effects for this particular compound is scarce, general principles of catalysis suggest that a systematic variation of ligand properties would be necessary to optimize a given transformation. The table below illustrates a hypothetical study on the effect of phosphine ligands on the selectivity of a generic hydroformylation reaction of a sterically hindered terminal alkene.

Table 2: Hypothetical Ligand Effects on Hydroformylation Selectivity

| Catalyst Precursor | Ligand | Ligand:Metal Ratio | Temperature (°C) | Pressure (atm CO/H₂) | Linear:Branched Ratio |

| Rh(CO)₂(acac) | PPh₃ | 4:1 | 100 | 20 | 5:1 |

| Rh(CO)₂(acac) | P(o-tolyl)₃ | 4:1 | 100 | 20 | 15:1 |

| Rh(CO)₂(acac) | Xantphos | 2:1 | 100 | 20 | >50:1 |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of Benzene, 3,3 Dimethyl 4 Pentenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. For Benzene (B151609), (3,3-dimethyl-4-pentenyl)- , a suite of advanced NMR experiments would be employed to map out its unique chemical environment.

Advanced 1D NMR Techniques (e.g., DPFGSE-NOESY)

While standard 1D ¹H and ¹³C NMR provide fundamental information about the chemical shifts and multiplicities of the protons and carbons, advanced techniques like Double Pulsed Field Gradient Spin Echo Nuclear Overhauser Effect Spectroscopy (DPFGSE-NOESY) offer deeper insights. A DPFGSE-NOESY experiment is particularly adept at solvent suppression and observing through-space correlations between protons that are in close proximity. For Benzene, (3,3-dimethyl-4-pentenyl)- , this technique would be invaluable in confirming the spatial relationship between the protons of the dimethyl group and the adjacent methylene (B1212753) and methine protons of the pentenyl chain, as well as the proximity of the benzylic protons to the aromatic ring protons.

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY for spatial relationships)

To unambiguously assign all proton and carbon signals and to piece together the molecular framework of Benzene, (3,3-dimethyl-4-pentenyl)- , a series of 2D NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the subject molecule, COSY would be used to trace the spin systems within the pentenyl chain and the aromatic ring. For instance, it would show correlations between the vinylic protons and the adjacent methine proton, as well as between the protons of the ethyl bridge connecting the phenyl ring and the gem-dimethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a crucial step in assigning the ¹³C spectrum based on the more readily assigned ¹H spectrum. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is arguably the most powerful tool for assembling the complete carbon skeleton. For Benzene, (3,3-dimethyl-4-pentenyl)- , HMBC would show correlations from the methyl protons to the quaternary carbon and the adjacent methine carbon, and from the benzylic protons to the aromatic carbons, thus unequivocally connecting the different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about through-space proximity of nuclei, regardless of whether they are connected through bonds. This is critical for determining the stereochemistry and conformation of the molecule. For instance, NOESY/ROESY could confirm the spatial proximity between the protons on the phenyl ring and the protons on the pentenyl side chain, providing insights into the preferred conformation of the molecule.

Illustrative ¹H and ¹³C NMR Data for Benzene, (3,3-dimethyl-4-pentenyl)- Note: The following data is illustrative and based on predicted chemical shifts for the known structure, as detailed experimental data is not publicly available.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | ~142.0 | - |

| 2, 6 | ~7.15 (d) | ~128.5 | C-4, C-7 |

| 3, 5 | ~7.25 (t) | ~128.3 | C-1 |

| 4 | ~7.18 (t) | ~125.8 | C-2, C-6 |

| 7 | ~2.55 (t) | ~35.0 | C-1, C-2, C-6, C-8, C-9 |

| 8 | ~1.50 (t) | ~45.0 | C-7, C-9, C-10, C-11 |

| 9 | - | ~38.0 | - |

| 10, 11 | ~1.00 (s) | ~25.0 | C-8, C-9, C-12 |

| 12 | ~5.80 (dd) | ~145.0 | C-9, C-10, C-11, C-13 |

| 13 | ~4.95 (d) | ~112.0 | C-9, C-12 |

| 13' | ~4.90 (d) | ~112.0 | C-9, C-12 |

Solid-State NMR for Crystalline Derivatives or Formulations

Should Benzene, (3,3-dimethyl-4-pentenyl)- be synthesized in a crystalline form or as part of a solid formulation, solid-state NMR (ssNMR) would offer valuable insights. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the molecular structure and dynamics in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra, revealing information about the packing of molecules in the crystal lattice and the presence of different polymorphs.

Chiral NMR Studies for Enantiomeric Purity (if chiral derivatives)

The parent molecule, Benzene, (3,3-dimethyl-4-pentenyl)- , is achiral. However, if a chiral center were to be introduced through derivatization, for instance by epoxidation of the double bond, the resulting enantiomers or diastereomers would require analysis for enantiomeric purity. This can be achieved using chiral NMR spectroscopy. The addition of a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification by integration of the corresponding signals in the NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound or a compound isolated from a natural source. For Benzene, (3,3-dimethyl-4-pentenyl)- , with a molecular formula of C₁₃H₁₈, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

Illustrative HRMS Data for Benzene, (3,3-dimethyl-4-pentenyl)- Note: The following data is based on the known molecular formula, as detailed experimental data is not publicly available.

| Molecular Formula | Calculated Exact Mass [M]⁺ | Observed m/z |

|---|---|---|

| C₁₃H₁₈ | 174.14085 | 174.1410 (Illustrative) |

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. For Benzene, (3,3-dimethyl-4-pentenyl)- , characteristic fragments would be expected from the cleavage of the pentenyl side chain, such as the loss of a propyl or butyl group, and the formation of a stable tropylium (B1234903) ion (m/z 91), which is characteristic of compounds containing a benzyl (B1604629) moiety.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, a specific ion of interest, known as the precursor ion, is selected from the initial mass spectrum. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions, also called product ions. The resulting mass spectrum of these fragment ions provides valuable information about the connectivity and arrangement of atoms within the original molecule.

For "Benzene, (3,3-dimethyl-4-pentenyl)-", the molecular ion ([M]⁺) would be the primary precursor ion selected for MS/MS analysis. The fragmentation of this ion would likely proceed through several pathways, driven by the relative stabilities of the resulting carbocations and neutral losses.

A prominent fragmentation pathway for alkyl-substituted benzenes involves the loss of an alkyl radical to form a stable benzylic cation. docbrown.info In the case of "Benzene, (3,3-dimethyl-4-pentenyl)-", cleavage of the bond between the benzene ring and the pentenyl substituent would result in the formation of a phenyl cation ([C₆H₅]⁺) with a mass-to-charge ratio (m/z) of 77. docbrown.info This is a very common and indicative fragment for the presence of a benzene ring. docbrown.info

Another likely fragmentation involves the cleavage of the C-C bond beta to the double bond in the pentenyl side chain. This would lead to the formation of a stable allylic cation. The loss of a propyl radical would generate a fragment ion with a specific m/z value. Further fragmentation of the side chain could also occur, leading to a series of smaller fragment ions.

The table below outlines some of the expected major fragment ions in the MS/MS spectrum of "Benzene, (3,3-dimethyl-4-pentenyl)-". The relative abundances of these ions would depend on the collision energy used in the experiment.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 174 | 77 | C₇H₁₃ | Phenyl cation |

| 174 | 119 | C₄H₉ | Substituted benzylic cation |

| 174 | 91 | C₆H₁₁ | Tropylium ion (rearranged) |

| 174 | 55 | C₉H₁₁ | Dimethylallyl cation |

This table presents hypothetical fragmentation data based on known principles of mass spectrometry. Actual experimental data would be required for definitive structural confirmation.

By carefully analyzing the masses and relative abundances of the fragment ions, researchers can piece together the structure of the original molecule, confirming the presence of the benzene ring, the dimethylpentenyl side chain, and the specific points of attachment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is an essential analytical technique for assessing the purity of volatile compounds and identifying any volatile impurities. researchgate.net In GC-MS, the sample is first vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the gas chromatograph column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.

For the analysis of "Benzene, (3,3-dimethyl-4-pentenyl)-", a suitable GC method would be developed to achieve good separation of the main compound from potential impurities. gcms.cz The choice of the GC column, temperature program, and carrier gas are critical parameters. chemetrix.co.za A non-polar or medium-polarity column would likely be effective for this non-polar compound.

The mass spectrometer provides highly specific detection, allowing for the identification of co-eluting impurities that might not be resolved by the gas chromatograph alone. The resulting chromatogram will show a major peak corresponding to "Benzene, (3,3-dimethyl-4-pentenyl)-" and potentially smaller peaks for any volatile impurities.

The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. However, this assumes that all compounds have similar ionization efficiencies in the mass spectrometer. For more accurate quantification, calibration with certified reference standards would be necessary.

Potential volatile impurities in a sample of "Benzene, (3,3-dimethyl-4-pentenyl)-" could include starting materials from its synthesis, side-products, or residual solvents. For example, if the synthesis involved a Friedel-Crafts alkylation of benzene with a derivative of 3,3-dimethyl-4-pentene, unreacted benzene or isomers of the product could be present. byjus.com

The table below lists potential volatile impurities that could be identified by GC-MS.

| Retention Time (min) | Detected m/z | Putative Impurity | Potential Source |

| 5.2 | 78 | Benzene | Unreacted starting material |

| 8.1 | 174 | Isomer of Benzene, (3,3-dimethyl-4-pentenyl)- | Isomeric side-product |

| 3.5 | 72 | Pentane | Residual solvent |

| 9.5 | 188 | Dialkylated benzene | By-product of synthesis |

This table is illustrative. The actual retention times and detected impurities would depend on the specific synthetic route and purification methods used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurity Profiling

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile and thermally labile impurities. taylorandfrancis.comsigmaaldrich.com In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their interactions with the stationary phase of the column and the mobile phase. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.

For "Benzene, (3,3-dimethyl-4-pentenyl)-", reversed-phase LC would likely be the method of choice, using a non-polar stationary phase and a polar mobile phase. This would allow for the separation of the main compound from more polar, non-volatile impurities.

The mass spectrometer, often a high-resolution instrument, provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. semanticscholar.org Tandem mass spectrometry (MS/MS) can be used to further characterize the structure of these impurities by analyzing their fragmentation patterns. dphen1.com

Non-volatile impurities in a sample of "Benzene, (3,3-dimethyl-4-pentenyl)-" could include polymeric materials, products of oxidation or degradation, or involatile catalysts or reagents used in the synthesis. For example, if the compound has been exposed to air and light, oxidized byproducts containing hydroxyl or carbonyl groups might be present.

The following table provides examples of potential non-volatile impurities that could be detected by LC-MS.

| Retention Time (min) | Accurate Mass (m/z) | Putative Impurity Structure | Potential Source |

| 4.8 | 190.1307 | C₁₃H₁₈O | Oxidized product (e.g., alcohol) |

| 6.2 | 206.1256 | C₁₃H₁₈O₂ | Oxidized product (e.g., diol) |

| 2.1 | 250.1518 | C₁₅H₂₂O₃ | Polymerization by-product |

| 7.5 | 348.2715 | C₂₆H₃₆ | Dimer of the main compound |

This table is for illustrative purposes. The actual impurities and their chromatographic and mass spectrometric properties would need to be determined experimentally.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. numberanalytics.com These techniques probe the vibrational motions of atoms and bonds within a molecule, providing a unique "fingerprint" that is characteristic of its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. Different functional groups absorb at characteristic frequencies, allowing for their identification.

For "Benzene, (3,3-dimethyl-4-pentenyl)-", the FT-IR spectrum would exhibit several key absorption bands corresponding to its structural features. The presence of the benzene ring would be indicated by C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3100-3000 cm⁻¹. Overtone and combination bands, which are characteristic of the substitution pattern on the benzene ring, would be observed in the 2000-1650 cm⁻¹ region. quora.com Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

The aliphatic portion of the molecule, the 3,3-dimethyl-4-pentenyl group, would also give rise to distinct peaks. The C-H stretching vibrations of the methyl and methylene groups would be found in the 2960-2850 cm⁻¹ range. The terminal double bond (C=C) would show a stretching vibration around 1640 cm⁻¹. The C-H out-of-plane bending vibrations of the vinyl group are also characteristic and appear in the 1000-900 cm⁻¹ region.